molecular formula C7H11ClN2O B1305726 (2-methoxyphenyl)hydrazine Hydrochloride CAS No. 6971-45-5

(2-methoxyphenyl)hydrazine Hydrochloride

Cat. No. B1305726
CAS RN: 6971-45-5
M. Wt: 174.63 g/mol
InChI Key: HECSHXUNOVTAIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine derivatives is a key area of research due to their utility in various fields. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, hydrazine reacts with malononitrileoxime to yield amidoximes and amidrazones, showcasing the nucleophilic addition reactions that hydrazines can undergo . The synthesis of substituted hydrazine derivatives through regioselective alkylations has also been reported, indicating the versatility of hydrazine chemistry .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is often characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles derived from hydrazine hydrate was determined by X-ray analysis . Similarly, the structure of N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine was elucidated using NMR and X-ray diffraction, revealing an extended conformation in the molecule .

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions. The nucleophilic addition of hydrazine to malononitrileoxime leads to the formation of amidrazones . The reactivity of hydrazine derivatives with other functional groups, such as aldehydes, ketones, and nitriles, is a common theme in their chemistry, often resulting in the formation of new heterocyclic compounds or functionalized hydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine were studied and found to have superior performance compared to other energetic materials . The decomposition properties of the products formed from the reaction of hydrazine with malononitrileoxime were also investigated, with heats of decomposition ranging from 500-1500 kJ mol(-1) . The antimicrobial activity of N-substituted-β-amino acid derivatives containing hydrazide moieties further demonstrates the diverse properties of hydrazine derivatives .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

(2-methoxyphenyl)hydrazine hydrochloride and its derivatives have been utilized in synthesizing compounds with notable antimicrobial and antitubercular activities. For instance, pyrazoline and isoxazole derivatives synthesized using this compound showed significant antimicrobial properties against various microbes and displayed antitubercular activity (Vyas et al., 2008). Similarly, other novel Schiff bases containing thiazole rings, synthesized from this compound, demonstrated good to excellent anti-fungal activity, especially against strains like Candida albicans and Aspergillus flavus (Bharti et al., 2010).

Fluorescence Monitoring and Detection

The compound has been used in the development of novel sensors for fluorescence monitoring of hydrazine in various environments. A flavonoid-based sensor was developed, which showed significant fluorescence intensity enhancement in the presence of hydrazine, demonstrating its potential for environmental monitoring and biotoxic evaluation (Liu et al., 2014).

Synthesis of Antidepressant Compounds

Several derivatives of (2-methoxyphenyl)hydrazine hydrochloride have been synthesized and evaluated for their antidepressant activities. For example, 3,5-diphenyl-2-pyrazoline derivatives showed promising results in reducing immobility times in mice, suggesting potential antidepressant properties (Palaska et al., 2001).

Application in Chemical Sensors

This compound has been instrumental in the fabrication of sensitive chemical sensor probes. For instance, ternary nano-formulated mixed CuO/MnO2/Gd2O3 spikes were synthesized for the efficient detection of 3-methoxyphenyl hydrazine in environmental samples, demonstrating its application in the development of advanced sensing technologies (Rahman et al., 2020).

Safety And Hazards

(2-Methoxyphenyl)hydrazine Hydrochloride is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSHXUNOVTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1251925-21-9, 6971-45-5
Record name Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6971-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenylhydrazine Hydrochloride

CAS RN

6971-45-5
Record name 6971-45-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-methoxyphenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NP Rai, VK Narayanaswamy, S Shashikanth… - European journal of …, 2009 - Elsevier
In the present investigation a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles (4a–j) were synthesized by …
Number of citations: 77 www.sciencedirect.com
DS El-Gamil, AK ElHady, PJ Chen, TL Hwang… - European Journal of …, 2023 - Elsevier
Clk1 kinase is a key modulator of the pre-mRNA alternative splicing machinery which has been proposed as a promising target for treatment of various tumour types, Duchenne's …
Number of citations: 1 www.sciencedirect.com
AG Dossetter, H Beeley, J Bowyer… - Journal of medicinal …, 2012 - ACS Publications
Directed screening of nitrile compounds revealed 3 as a highly potent cathepsin K inhibitor but with cathepsin S activity and very poor stability to microsomes. Synthesis of compounds …
Number of citations: 39 pubs.acs.org
W Yang, Y Wang, A Lai, JX Qiao… - Journal of medicinal …, 2014 - ACS Publications
Adenosine diphosphate (ADP)-mediated platelet aggregation is signaled through two distinct G protein-coupled receptors (GPCR) on the platelet surface: P2Y 12 and P2Y 1 . Blocking …
Number of citations: 39 pubs.acs.org
XL Shen, RR Zhao, MJ Mo, FZ Peng… - The Journal of …, 2014 - ACS Publications
The catalytic enantioselective and divergent total syntheses of Aspidosperma alkaloids (+)-10-oxocylindrocarpidine 7, (+)-cylindrocarpidine 1, (−)-N-acetylcylindrocarpinol 6, and (+)-…
Number of citations: 38 pubs.acs.org
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org
T Tokuhiro, A Ishikawa, H Sato, S Takita… - Frontiers in Cell and …, 2021 - frontiersin.org
Neutrophil extracellular traps (NETs) are web-like structures consisting of decondensed chromatin DNA and contents of granules, such as myeloperoxidase (MPO) and neutrophil …
Number of citations: 17 www.frontiersin.org
德弘拓斗 - toyaku.repo.nii.ac.jp
酸化の発生を強化することによりネトーシスおよび NET 形成を促進することを報告した. これはネトーシスおよび NET 形成におけるリン脂質過酸化の重要性を示唆する結果である. 本研究では, 様々な …
Number of citations: 0 toyaku.repo.nii.ac.jp

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